Retinylidene dimedone

Description

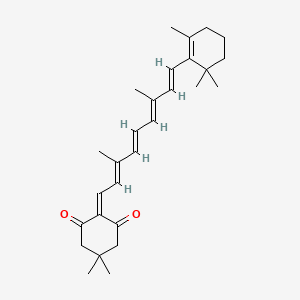

Structure

2D Structure

3D Structure

Properties

CAS No. |

70424-15-6 |

|---|---|

Molecular Formula |

C28H38O2 |

Molecular Weight |

406.6 g/mol |

IUPAC Name |

2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]-5,5-dimethylcyclohexane-1,3-dione |

InChI |

InChI=1S/C28H38O2/c1-20(13-15-23-25(29)18-27(4,5)19-26(23)30)10-8-11-21(2)14-16-24-22(3)12-9-17-28(24,6)7/h8,10-11,13-16H,9,12,17-19H2,1-7H3/b10-8+,16-14+,20-13+,21-11+ |

InChI Key |

BKPKYGVFSWXWLQ-NXPQBZOXSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=C2C(=O)CC(CC2=O)(C)C)C)C |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C2C(=O)CC(CC2=O)(C)C)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=C2C(=O)CC(CC2=O)(C)C)C)C |

Synonyms |

2-retinylidene-5,5-dimethyl-1,3-cyclohexanedione retinylidene dimedone |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Condensation Reactions for Retinylidene Dimedone Formation

The core reaction for synthesizing this compound involves the condensation of the aldehyde group of all-trans-retinal (B13868) with the active methylene (B1212753) group of 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone). lookchem.comchemicalbook.com This transformation is a classic example of carbon-carbon bond formation.

The formation of this compound is a specific application of the Knoevenagel condensation. This reaction is a modification of the aldol (B89426) condensation, where a nucleophilic addition occurs between a carbonyl group and an active hydrogen compound, followed by a dehydration reaction. wikipedia.orgsigmaaldrich.com

The mechanism proceeds as follows:

Enolate Formation : The reaction is typically catalyzed by a weak base, such as an amine. The base deprotonates the active methylene group of dimedone (the carbon atom between the two carbonyl groups), which is particularly acidic due to the electron-withdrawing effect of the adjacent carbonyls. psiberg.comresearchgate.net This creates a resonance-stabilized enolate ion.

Nucleophilic Addition : The resulting enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (retinal). This forms a β-hydroxy carbonyl intermediate, similar to an aldol adduct. sigmaaldrich.compsiberg.com

Dehydration : The intermediate compound readily undergoes dehydration (elimination of a water molecule) to form a more stable, conjugated α,β-unsaturated product, which in this case is this compound. sigmaaldrich.com

Optimization of the Knoevenagel condensation depends on factors such as the choice of catalyst, solvent, and reaction temperature to maximize yield and selectivity. psiberg.com

A variety of catalysts have been employed to facilitate the Knoevenagel condensation between aldehydes and dimedone, enhancing reaction rates and yields. While specific data for this compound is limited, studies on analogous reactions with various aromatic aldehydes provide insight into effective catalytic systems.

Weakly basic amines like piperidine (B6355638) are classic catalysts for this transformation. wikipedia.org More advanced catalytic systems have been developed to improve efficiency and align with green chemistry principles. These include ionic liquids, which can act as both solvent and catalyst and are often recyclable. organic-chemistry.orgscirp.org Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture and can be reused. Examples include silica-supported reagents like silica (B1680970) sulfate (B86663) and metal oxides such as samarium(III) oxide on silica (Sm₂O₃/SiO₂) and copper oxide (CuO) nanoparticles. urfu.ruekb.eg

Table 1: Catalytic Systems for Condensation of Aldehydes with Dimedone

| Catalyst | Aldehyde | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Sm₂O₃/SiO₂ | Various aromatic aldehydes | Solvent-free | 60-70°C | High | ekb.eg |

| [bmim]ClO₄ (Ionic Liquid) | 4-Chloro benzaldehyde | None | 100°C | 94% | scirp.org |

| CuO Nanoparticles | Various aromatic aldehydes | Solvent-free (Grinding) | Room Temp | 83-96% | urfu.ru |

Synthesis of this compound Analogues and Derivatives

The foundational structure of this compound serves as a scaffold for creating a wide array of analogues and derivatives with potentially diverse properties. This is achieved by modifying the reacting components or employing more complex reaction strategies.

The rational design of analogues involves systematically altering the structure of the starting materials. Instead of retinal, various other aldehydes—including aromatic, heterocyclic, and polycyclic aldehydes—can be reacted with dimedone. urfu.ruresearchgate.netnih.gov This tandem Knoevenagel-Michael reaction sequence, often catalyzed by bases like diethylamine, produces a variety of bis-dimedone derivatives. sirjana.in For instance, reacting aromatic aldehydes with two equivalents of dimedone leads to the formation of 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethylcyclohex-2-enone) compounds. urfu.ruresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly efficient for generating chemical diversity. nih.govbeilstein-journals.org Dimedone is a versatile substrate in MCRs for synthesizing complex heterocyclic systems. researchgate.netresearchgate.net

A common MCR involves the reaction of an aldehyde, dimedone, and a third component like malononitrile (B47326). sci-hub.seresearchgate.net This reaction, often performed under green conditions, can be catalyzed by substances like boric acid in water or various nanocatalysts to produce tetrahydrobenzo[b]pyran derivatives. sci-hub.semdpi.com The mechanism typically involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the dimedone enolate and subsequent cyclization. mdpi.com These strategies allow for the rapid assembly of complex molecules from simple, readily available starting materials. researchgate.netudenar.edu.co

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes sustainability, and the synthesis of dimedone derivatives has been a fertile ground for applying green chemistry principles. researchgate.net The goals are to reduce waste, avoid hazardous substances, and improve energy efficiency. urfu.ru

Key green strategies include:

Aqueous Media : Using water as a reaction solvent is a prime example of a green approach. researchgate.netresearchgate.net Boric acid, for example, has been used to catalyze the three-component reaction of aldehydes, dimedone, and malononitrile in water. sci-hub.se

Solvent-Free Conditions : Reactions can be conducted without any solvent, often using techniques like grinding the reactants together, sometimes with a solid catalyst. urfu.rumdpi.com The synthesis of 1,8-dioxo-octahydroxanthenes from aldehydes and dimedone has been achieved under solvent-free conditions using catalysts like Sm₂O₃/SiO₂. ekb.eg

Reusable and Eco-Friendly Catalysts : The use of heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles is a cornerstone of green synthesis. urfu.ru Examples include magnetic nanoparticles and ecocatalysts derived from metal-hyperaccumulating plants. mdpi.commdpi.com Ionic liquids are also often designed to be recyclable, reducing chemical waste. organic-chemistry.orgscirp.org

Table 2: Green Synthetic Approaches for Dimedone Derivatives

| Green Principle | Reaction Type | Catalyst/Medium | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aqueous Media | Three-component reaction | Boric Acid / Water | Not specified | Tetrahydrobenzo[b]pyrans | sci-hub.se |

| Solvent-Free | Condensation | CuO Nanoparticles | Grinding, Room Temp | Methylene bis(cyclohexenones) | urfu.ru |

| Solvent-Free | Three-component reaction | LaMnO₃ supported ionic liquid | 80°C | Pyran derivatives | mdpi.com |

Application of Environmentally Benign Solvents and Conditions

The move away from hazardous organic solvents is a cornerstone of green chemistry. dergipark.org.tr In the synthesis of this compound, which is typically achieved through a Knoevenagel condensation of retinal with dimedone, the choice of solvent plays a critical role in the environmental impact of the process.

Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. dergipark.org.trias.ac.in Research on analogous reactions involving the condensation of various aldehydes with dimedone has demonstrated the feasibility and benefits of using water as a solvent. asianpubs.orgresearchgate.net These reactions often proceed smoothly in aqueous media, sometimes even without the need for a catalyst, to produce high yields of the desired products. researchgate.net The use of surfactants in water can further enhance the solubility of organic reactants, thereby improving reaction rates and yields. asianpubs.org

Solvent-free, or solid-state, reactions represent another significant advancement in green synthesis. jsynthchem.com By eliminating the solvent altogether, this approach minimizes waste and can lead to shorter reaction times and simpler work-up procedures. Mechanochemical methods, such as ball milling, have been shown to be effective for Knoevenagel condensations, providing quantitative yields at ambient temperature. rsc.org Microwave irradiation is another energy-efficient technique that can accelerate organic reactions, often in the absence of a traditional solvent. science.govresearchgate.net

The following table summarizes the findings from studies on analogous Knoevenagel condensations, which can be extrapolated to the synthesis of this compound.

| Aldehyde Reactant | Active Methylene Compound | Solvent/Condition | Catalyst | Yield (%) | Reference |

| Aromatic Aldehydes | Dimedone | Water | Surfactant (SDS/DSA) | High | asianpubs.org |

| Aromatic Aldehydes | Dimedone | Water | None | Excellent | researchgate.net |

| Aromatic Aldehydes | Dimedone | Aqueous Media (Ultrasound) | Urea | 80-98 | nih.gov |

| Various Aldehydes | Malononitrile & Dimedone | Solvent-free (Ball Milling) | Potassium Phthalimide (POPI) | Almost Quantitative | rsc.org |

| Various Aldehydes | Diethyl Malonate | Solvent-free | [Bmim]OH | Good | researchgate.net |

Heterogeneous Catalysis and Catalyst Reusability Studies

The use of heterogeneous catalysts is a key principle of green chemistry, as they can be easily separated from the reaction mixture and reused, reducing waste and cost. libretexts.orgrsc.org In the synthesis of this compound and related compounds, a variety of solid catalysts have been investigated.

These catalysts are often based on solid supports such as silica, zeolites, or magnetic nanoparticles, which are functionalized with acidic or basic groups to promote the Knoevenagel condensation. nih.govrsc.orgnih.gov For instance, nano-SiO2 functionalized with 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been used as an efficient and reusable catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives from aldehydes, malononitrile, and dimedone. nih.gov Similarly, ZnO nanocatalysts have been employed for the synthesis of tetraketone derivatives from aromatic aldehydes and dimedone in water. jsynthchem.com

A significant advantage of these solid catalysts is their potential for recyclability. Studies have shown that many of these heterogeneous catalysts can be recovered and reused for multiple reaction cycles without a significant loss of activity. researchgate.netmdpi.comresearchgate.net This not only makes the process more economical but also minimizes the environmental footprint of the synthesis. For example, some magnetic nanocatalysts can be reused for up to eight consecutive cycles with only a minor decrease in efficiency. rsc.org

The table below presents data on the reusability of various heterogeneous catalysts in reactions analogous to the synthesis of this compound.

| Catalyst | Reaction | Number of Reuses | Final Yield (%) | Reference |

| Nano-SiO2/DBN | Aldehyde + Malononitrile + Dimedone | Not Specified | High | nih.gov |

| ZnO Nanocatalyst | Aromatic Aldehydes + Dimedone | Not Specified | High | jsynthchem.com |

| Fe3O4@SiO2-imid-PMAn | Aldehyde + Malononitrile + Dimedone | 8 | Still Active | rsc.org |

| TiO2 | Aromatic Aldehydes + Dimedone | 5 | Still Active | researchgate.net |

| Palladium on Amberlyst 15® | Hydrogenation of Dimedone | 4 | Still Active | mdpi.com |

| RuCl3·nH2O | β-naphthol + Benzaldehyde + Dimedone | 6 | Still Active | researchgate.net |

Chemical Reactivity and Transformation Studies

Photoreactivity and Photochemical Transformations

The extensive system of conjugated double bonds in the retinylidene portion of the molecule makes it highly susceptible to photochemical reactions. mdpi.com The absorption of photons, particularly in the UV-A and visible light spectrum, elevates the molecule to an electronically excited state, initiating a cascade of potential transformations. mdpi.com The specific pathway taken depends on factors such as the wavelength of irradiation, the solvent, and the presence of other chemical species. mdpi.com

Photoisomerization Dynamics and Efficiency

A primary photochemical process for retinylidene compounds is photoisomerization, the light-induced conversion between different geometric isomers (cis/trans). rsc.orgacs.org For retinylidene dimedone, which is synthesized from all-trans-retinal (B13868), irradiation can lead to the formation of various cis-isomers. This process is fundamental to the function of natural retinoids in vision, where the 11-cis to all-trans isomerization of the retinal chromophore triggers the visual signal. nih.gov

The dynamics of photoisomerization involve the rotation around one of the carbon-carbon double bonds in the polyene chain in the excited state. The efficiency of this process, or quantum yield, for a specific isomer depends on the energy landscape of the excited state and the lifetime of the excited species. While specific quantum yield data for the photoisomerization of this compound is not extensively documented in publicly available literature, studies on analogous synthetic retinoids provide insight into the expected behavior. The process is often reversible, leading to a photostationary state, which is a mixture of isomers whose composition depends on the irradiation wavelength.

Table 1: Representative Photoisomerization Quantum Yields for Related Retinoids (Note: This table presents typical data for analogous retinoid compounds to illustrate the concept, as specific values for this compound are not readily available in the literature.)

| Retinoid Compound | Isomerization | Solvent | Quantum Yield (Φ) |

| all-trans-Retinal | all-trans → 11-cis | Hexane | ~0.10 |

| all-trans-Retinoic Acid | all-trans → 13-cis | Ethanol | ~0.05 |

| 13-cis-Retinoic Acid | 13-cis → all-trans | Ethanol | ~0.25 |

Photodegradation Pathways and Stability Under Irradiation

Beyond isomerization, the absorption of light can lead to irreversible photodegradation. The high energy of the excited state can make the molecule susceptible to reactions with surrounding molecules, such as oxygen, or lead to fragmentation. The polyene chain is particularly prone to oxidation and cleavage when exposed to UV radiation. mdpi.com

Research on various retinoids has shown that photodegradation can result in a loss of the compound's characteristic UV-visible absorption spectrum and the formation of smaller, less conjugated molecules. mdpi.com While some studies on dimedone derivatives suggest good photostability with no formation of side products, the extended conjugation in this compound makes it inherently more reactive. rsc.org The presence of the dimedone moiety may influence the degradation pathway compared to natural retinoids. However, like other retinoids, it is expected to be unstable under prolonged irradiation, a critical consideration for its handling and potential applications. mdpi.comfagronacademy.us

Photokinetic Analysis of Light-Induced Reactions

The study of the rates of photochemical reactions, or photokinetics, provides quantitative data on the stability and reactivity of a compound under light. This analysis involves determining rate constants and quantum yields for processes like photoisomerization and photodegradation. For retinoids, these parameters are highly dependent on the experimental conditions.

Laser flash photolysis studies on related retinoid compounds, such as N-retinylidene-N-retinylethanolamine (A2-E), have been used to characterize the transient excited states. mdpi.com These studies reveal that direct irradiation often leads to the formation of a triplet state, which is a key intermediate in many photochemical reactions, including energy transfer to molecular oxygen to form reactive singlet oxygen. mdpi.com However, for some retinoids, the quantum yield of triplet formation can be very low, which would limit the efficiency of singlet oxygen production. mdpi.com A comprehensive photokinetic analysis of this compound would be necessary to fully characterize its light-induced reaction pathways and efficiencies.

Redox Chemistry of this compound Systems

The electron-rich polyene chain of this compound also makes it an active participant in redox reactions. It can undergo both oxidation and reduction, and its ability to transfer electrons is a key aspect of the biological and chemical activity of the broader retinoid family. rsc.orgnih.gov

Electron Transfer Processes and Mechanisms

Retinoids are known to act as electron carriers in certain biological contexts. nih.gov The conjugated π-system can be readily oxidized (lose an electron) to form a radical cation or reduced (gain an electron) to form a radical anion. These electron transfer events are central to the antioxidant and, under certain conditions, pro-oxidant behavior of polyene compounds. researchgate.net

The mechanism of electron transfer can be initiated by chemical reagents or by photochemical processes. For instance, the excited state of this compound could transfer an electron to an acceptor molecule or accept an electron from a donor. The redox potential of the compound, which is a measure of its tendency to lose or gain electrons, is a critical parameter governing these processes. While specific electrochemical data for this compound is scarce, the general behavior of retinoids suggests a capacity for facile electron transfer, priming the molecule for reactions with redox-active species. rsc.org

Chemical Reactions with Oxidizing/Reducing Species

This compound is susceptible to reaction with various oxidizing agents. Research by Acton and Brossi specifically focused on the synthesis and characterization of several oxidation products of this compound, anticipating that they might be found as metabolites if the compound is used in biological systems. acs.org This indicates that the molecule can be chemically transformed by oxidative processes.

Common oxidizing agents that react with retinoids include reactive oxygen species (ROS) such as singlet oxygen, hydroxyl radicals, and superoxide. The reaction with ROS can lead to the formation of a variety of oxygenated derivatives, including epoxides, aldehydes, and carboxylic acids, often resulting from the cleavage of the polyene chain. For example, the reaction of cyclic 1,3-diketones like dimedone with hypochlorite (B82951) is known to be an efficient pathway for the formation of chloroform. taylorandfrancis.com The interaction between the retinylidene polyene system and the dimedone moiety in the presence of strong oxidizing agents could lead to a complex mixture of products. Conversely, reaction with reducing agents, such as sodium borohydride, would likely target the carbonyl groups of the dimedone ring and the aldehyde-derived double bond.

Mechanistic Investigations of Molecular Transformations

The formation of this compound is a classic example of a Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this case, the active methylene (B1212753) group of dimedone reacts with retinal. The mechanism of this and related transformations is a subject of detailed investigation to understand the reaction pathways and optimize synthesis.

The transformation of reactants into this compound proceeds through several key intermediates and transition states. The initial step involves the activation of dimedone. In the presence of a base, a proton is abstracted from the active methylene group of dimedone, forming a resonance-stabilized enolate ion. This enolate acts as the nucleophile.

The subsequent step is the nucleophilic attack of the dimedone enolate on the carbonyl carbon of retinal. This leads to the formation of an aldol-type addition intermediate. This intermediate is typically unstable and readily undergoes dehydration to form the more stable, conjugated system of this compound. The dehydration step is often the driving force for the reaction, leading to the final product.

In multicomponent reactions involving dimedone and an aldehyde, the Knoevenagel adduct can be an intermediate that is susceptible to further reactions. For instance, a Michael addition can occur if another equivalent of a nucleophile, such as a second molecule of dimedone, is present. taylorandfrancis.com This would lead to the formation of a bis-adduct.

The transition states in these reactions are complex and have been studied computationally. For the Knoevenagel condensation, the transition state for the initial addition involves the approach of the enolate to the carbonyl group. The subsequent dehydration step proceeds through a transition state where a molecule of water is eliminated. The stability of these transition states can be influenced by catalysts and solvent conditions. For related reactions, transition state energy barriers have been suggested to be influenced by factors such as intramolecular hydrogen bonding. nih.gov

Kinetic studies are crucial for understanding the reaction mechanism and optimizing reaction conditions. While specific kinetic studies focusing solely on the transformation of this compound are not extensively documented in the literature, kinetic analyses of related multicomponent reactions involving dimedone provide valuable insights.

Rate = k[4-chlorobenzaldehyde][malononitrile]

The rate constant, k, is dependent on temperature and the solvent used. An increase in temperature generally leads to an increase in the reaction rate. The dielectric constant of the solvent also plays a significant role, with solvents having higher dielectric constants increasing the reaction rate in this specific multicomponent reaction. orientjchem.org This is attributed to the differential stabilization of the reactants and the activated complex in the transition state. orientjchem.org

Activation parameters such as activation energy (Ea), and changes in enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation can be determined from the temperature dependence of the rate constant using the Arrhenius and Eyring equations. orientjchem.org

Table of Kinetic Data for a Related Multicomponent Reaction

The following interactive table presents kinetic data from a study on the reaction between 4-chlorobenzaldehyde, malononitrile (B47326), and dimedone, which serves as a model for understanding the kinetic principles in this chemical space. orientjchem.org

| Temperature (°C) | Solvent | Rate Constant (k) (L mol⁻¹ s⁻¹) |

| 25 | Ethanol | 0.035 |

| 35 | Ethanol | 0.062 |

| 45 | Ethanol | 0.105 |

| 25 | Methanol | 0.048 |

| 25 | Acetonitrile | 0.021 |

Spectroscopic Elucidation of Molecular and Electronic Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of retinylidene dimedone, offering unparalleled insight into its atomic-level connectivity and dynamic behavior.

High-resolution ¹H and ¹³C NMR spectroscopy in solution is fundamental for the initial structural confirmation of this compound. The spectra provide a detailed map of the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the retinylidene chain and the dimedone moiety. The polyene chain of the retinylidene group exhibits a series of coupled signals in the olefinic region (typically δ 5.0-7.0 ppm), with their specific chemical shifts and coupling constants being highly sensitive to the isomeric configuration of the double bonds. The methyl groups on the β-ionone ring and the polyene chain give rise to distinct singlet signals in the upfield region.

The dimedone moiety introduces additional complexity due to its potential for keto-enol tautomerism. wikipedia.org In solution, this compound can exist as an equilibrium mixture of the diketo form and the enol form. wikipedia.org This equilibrium is often solvent-dependent and can be directly observed and quantified by ¹H NMR. chegg.comed.gov The enol form is characterized by the appearance of a vinyl proton signal and a hydroxyl proton signal, the latter of which is often broad and its chemical shift is sensitive to solvent and concentration. ed.gov

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The numerous sp²-hybridized carbons of the conjugated retinylidene chain resonate in the downfield region (δ 100-150 ppm). The carbonyl carbons of the dimedone moiety in its diketo form appear at significantly lower field (δ > 190 ppm), while the enolic carbon and the carbon bearing the hydroxyl group in the enol tautomer show characteristic shifts at different positions. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound

| Functional Group | Chemical Shift (δ, ppm) |

| Retinylidene CH₃ | 1.0 - 2.5 |

| Retinylidene olefinic CH | 5.0 - 7.0 |

| Retinylidene CH=N or CH=C(enol) | 7.0 - 8.5 |

| Dimedone CH₂ | 2.0 - 3.0 |

| Dimedone C(CH₃)₂ | ~1.0 |

| Enolic OH | Variable, often broad |

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Chemical Shift (δ, ppm) |

| Retinylidene CH₃ | 12 - 30 |

| Retinylidene sp² C | 100 - 150 |

| Dimedone C(CH₃)₂ | ~30 |

| Dimedone CH₂ | 40 - 55 |

| Dimedone C=O (keto) | >190 |

| Dimedone C=C (enol) | 100 - 180 |

| Dimedone C-O (enol) | 180 - 200 |

Solid-state NMR (ssNMR) spectroscopy provides crucial information about the structure and dynamics of this compound in the solid phase, where it may adopt a single, well-defined conformation. This technique is particularly powerful for studying retinylidene-containing systems, such as the protein-bound chromophore in rhodopsins. researchgate.netcdnsciencepub.comcore.ac.uk

In the solid state, the spectroscopic signals are broadened by anisotropic interactions like chemical shift anisotropy and dipolar couplings. Techniques such as magic-angle spinning (MAS) are employed to average these interactions and obtain higher resolution spectra. core.ac.uknih.gov Cross-polarization (CP) from abundant spins like ¹H to rare spins like ¹³C or ¹⁵N is used to enhance the sensitivity for these nuclei.

Dynamic Nuclear Polarization (DNP) has emerged as a powerful technique to dramatically enhance the signal intensity in ssNMR experiments, sometimes by several orders of magnitude. soton.ac.uk DNP involves transferring the high polarization of electron spins from a polarizing agent to the nuclear spins of the sample at cryogenic temperatures. This enhanced sensitivity allows for the acquisition of ssNMR data on smaller sample quantities or enables more complex, multi-dimensional experiments that would otherwise be prohibitively time-consuming. For complex molecules like this compound, DNP-enhanced ssNMR can facilitate the detailed characterization of its solid-state structure and its interactions in various environments. soton.ac.uk

The complexity of the NMR spectra of this compound, especially in biological systems, often necessitates the use of isotopic labeling to aid in the unambiguous assignment of signals. Selective enrichment with stable isotopes such as ²H, ¹³C, and ¹⁵N at specific positions in the molecule allows for the identification and tracking of particular atoms. nih.govnih.govresearchgate.net

For the retinylidene portion, synthetic strategies have been developed to introduce ¹³C labels at various positions along the polyene chain and on the β-ionone ring. nih.govsoton.ac.uk This site-specific labeling allows for the measurement of internuclear distances through techniques like Rotational Resonance (RR) in ssNMR, providing precise structural constraints. core.ac.uknih.gov Similarly, ¹⁵N labeling of the nitrogen atom in retinylidene imines (related to the linkage in rhodopsin) has been instrumental in characterizing the chemical environment of the Schiff base. universiteitleiden.nl

For the dimedone moiety, isotopic labeling can also be employed to study its tautomeric equilibrium and reactivity. For instance, deuterium (B1214612) labeling can be used to trace proton exchange processes. The use of isotopically labeled biochemicals is a well-established method to probe metabolic pathways and reaction kinetics. scbt.comcore.ac.uk

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. These techniques are particularly sensitive to the nature of chemical bonds and the presence of specific functional groups.

The IR and Raman spectra of this compound are rich with information. The conjugated polyene system of the retinylidene chain gives rise to a strong C=C stretching vibration in the Raman spectrum, typically in the range of 1500-1600 cm⁻¹. The exact frequency of this mode is sensitive to the extent of conjugation and the conformation of the polyene chain.

The dimedone moiety contributes characteristic vibrational bands. In the diketo form, the C=O stretching vibrations are expected to appear as a strong band in the IR spectrum around 1700-1730 cm⁻¹. In the enol tautomer, this is replaced by a C=C stretching vibration of the enone system and a broad O-H stretching band in the high-frequency region of the IR spectrum (around 3200-3600 cm⁻¹). The C-O stretching of the enol will also be present at lower frequencies.

Raman spectroscopy is often complementary to IR spectroscopy. sepscience.com For instance, the symmetric C=C stretching of the polyene chain is typically strong in the Raman spectrum but may be weaker in the IR. Conversely, the C=O stretching vibrations are usually strong in the IR. A comparative analysis of both IR and Raman spectra can thus provide a more complete picture of the vibrational landscape of this compound. nih.govias.ac.inresearchgate.net

Table 3: Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Retinylidene C=C | Stretching | 1500 - 1600 |

| Dimedone C=O (keto) | Stretching | 1700 - 1730 |

| Dimedone C=C (enol) | Stretching | 1600 - 1650 |

| Enolic O-H | Stretching | 3200 - 3600 (broad) |

| C-H (sp²) | Stretching | 3000 - 3100 |

| C-H (sp³) | Stretching | 2850 - 3000 |

The formation and subsequent reactions of this compound can be monitored in real-time using in situ spectroscopic techniques. spectroscopyonline.com Time-resolved FT-IR and Raman spectroscopy can provide kinetic and mechanistic information about chemical transformations.

For example, the condensation reaction between retinal and dimedone to form this compound can be followed by monitoring the disappearance of the aldehyde C-H stretch of retinal and the appearance of the characteristic bands of the product. Similarly, any subsequent reactions, such as isomerization or oxidation, can be tracked by observing changes in the vibrational spectrum.

In the context of retinylidene proteins like bacteriorhodopsin, time-resolved FT-IR spectroscopy has been used to monitor transient changes in the protonation state of amino acid residues and the retinal chromophore during the photocycle. pnas.org Similar principles can be applied to study the light-induced reactions of this compound. The development of advanced techniques like endoscope-coupled Raman spectroscopy opens up possibilities for in situ analysis in complex biological environments. researchgate.netnih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides fundamental insights into the molecular orbital energies and photophysical behavior of a compound. For a molecule like this compound, these techniques are crucial for understanding how the conjugation of the retinal polyene chain with the dimedone moiety affects its electronic structure and excited-state dynamics.

The electronic absorption spectrum of this compound is dominated by the presence of its extensive π-conjugated system, which acts as a chromophore. The absorption of ultraviolet or visible radiation promotes electrons from lower-energy molecular orbitals (like π and n orbitals) to higher-energy anti-bonding orbitals (π*). nih.gov

The primary chromophore in this compound is the all-trans-retinylidene polyene chain. This conjugated system is responsible for strong absorption in the visible region of the spectrum, arising from π → π* transitions. The exact position of the maximum absorption wavelength (λmax) is sensitive to the length of the conjugated system and the nature of the terminal groups. In related retinylidene Schiff bases, the λmax is heavily influenced by the protonation state of the nitrogen atom and the polarity of the solvent. nih.govrsc.org For this compound, the dimedone moiety acts as an electron-withdrawing group, influencing the electronic distribution across the polyene chain.

A second chromophoric contribution comes from the β-diketone part of the dimedone moiety. This group can undergo n → π* transitions, which are typically weaker and occur at shorter wavelengths compared to the π → π* transitions of the polyene chain. nih.gov Studies on N-aryl enaminones derived from dimedone show complex UV spectra with shifts dependent on substitution and pH, illustrating the electronic activity of the dimedone-derived system. drugfuture.com

While specific spectral data for this compound is not extensively reported in publicly available literature, analysis of its constituent parts allows for the assignment of expected absorption bands.

| Transition Type | Associated Chromophore | Expected Spectral Region | Expected Intensity |

|---|---|---|---|

| π → π | Retinylidene Polyene Chain | Visible (Blue-Violet) | High (ε > 10,000 L mol-1 cm-1) |

| n → π | Diketone Carbonyl Groups | UV-A / Near-Visible | Low (ε < 1,000 L mol-1 cm-1) |

Photoluminescence, which encompasses fluorescence and phosphorescence, describes the emission of light from a molecule after it has absorbed photons. These processes provide information about the fate of the molecule in its electronic excited state. Fluorescence is the prompt emission from a singlet excited state (S₁) back to the singlet ground state (S₀), while phosphorescence is a delayed emission from a triplet excited state (T₁) to the ground state. nih.govnih.gov

The photophysical properties of retinal-containing molecules are often characterized by very fast excited-state dynamics and efficient non-radiative decay pathways, such as photoisomerization. ias.ac.in This often leads to low fluorescence quantum yields. For instance, studies on retinal-protonated Schiff bases show that modifications to the molecular structure can tune the excited-state lifetime and reaction pathways, but fluorescence is not the primary decay channel. ias.ac.in

Specific fluorescence and phosphorescence data for this compound are not readily found in the surveyed literature. However, based on analogous compounds, it can be hypothesized that the primary decay route from the excited state would be non-radiative, likely involving isomerization around the double bonds of the polyene chain. Any potential fluorescence would be expected to be weak. Phosphorescence is even less likely to be a significant process at room temperature in solution, as intersystem crossing to the triplet state must compete effectively with the rapid non-radiative decay of the singlet state. nih.gov

X-ray Diffraction and Advanced Crystallographic Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. idc-online.comwikipedia.org This analysis provides crucial data on molecular geometry, conformation, and intermolecular interactions that govern the solid-state properties of a material.

Single-crystal X-ray diffraction (SC-XRD) analysis of this compound would yield a complete picture of its molecular structure in the solid state. Although a specific crystal structure for this compound has not been identified in the public literature, the types of data that would be obtained are well-established. This includes precise bond lengths, bond angles, and torsion angles.

Of particular interest would be:

Conformation of the Polyene Chain: Determining whether the polyene chain maintains its all-trans configuration in the crystal lattice or if there is any twisting or bending due to packing forces.

Geometry of the Dimedone Ring: Confirming the conformation of the cyclohexanedione ring and the planarity of the enone system. Crystalline dimedone itself exists in the enol tautomer, forming hydrogen-bonded chains. researchgate.net

Bonding at the Linkage: Characterizing the geometry of the double bond connecting the retinal and dimedone moieties.

Studies on other dimedone derivatives have successfully used SC-XRD to elucidate their structures, confirming the utility of this technique for this class of compounds. nih.gov

| Structural Parameter | Information Gained from SC-XRD |

|---|---|

| Unit Cell Dimensions | Size and shape of the basic repeating unit of the crystal. |

| Space Group | Symmetry elements present within the crystal lattice. |

| Bond Lengths & Angles | Precise geometry of all covalent bonds and angles. |

| Torsional Angles | Conformation of the molecule, especially around single bonds. |

| Intermolecular Interactions | Details of hydrogen bonding, van der Waals forces, and π-stacking. |

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. idc-online.comwikipedia.org Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability. This phenomenon is particularly common for conformationally flexible molecules. wikipedia.org

There are no specific reports on the polymorphism of this compound in the searched literature. However, retinoids are known to exhibit polymorphism. For example, retinoic acid has at least two well-characterized polymorphic forms (monoclinic and triclinic) with different thermodynamic stabilities and dissolution rates. Given the conformational flexibility in the polyene tail and around the bond linking the two parent molecules, it is plausible that this compound could also form multiple polymorphs under different crystallization conditions.

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. nih.gov For this compound, crystal engineering strategies could potentially be employed to control the solid-state packing of the molecules. This could be used to influence properties such as solid-state fluorescence or to create materials with specific topologies. The field remains an area for future investigation for this particular compound.

Computational and Theoretical Chemistry of Retinylidene Dimedone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability and electronic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. A typical DFT study on Retinylidene dimedone would involve calculations using functionals like B3LYP to determine key electronic properties. researchgate.net Such a study would likely generate data on:

Optimized Molecular Geometry: The lowest energy, three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's electronic excitation properties.

Electron Density Distribution and Molecular Electrostatic Potential (MEP): These would reveal the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack.

Thermodynamic Properties: Parameters such as the enthalpy of formation, entropy, and Gibbs free energy would provide information on the molecule's stability.

A hypothetical data table from such a study might look like this:

| Parameter | Calculated Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

| Enthalpy of Formation (kJ/mol) | Value |

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Ab Initio and Semi-Empirical Methods for Ground and Excited States

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous quantum mechanical approach to studying molecular systems, albeit at a higher computational cost than DFT. nih.gov Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. ed.ac.uk

A comparative study using these methods on this compound could provide:

Ground State Energy and Geometry: Comparison of results from different levels of theory to assess their accuracy.

Excited State Calculations: Methods like Time-Dependent DFT (TD-DFT) or Configuration Interaction (CI) could predict the energies and characteristics of electronic excited states, which is essential for understanding the molecule's photochemistry and UV-Vis absorption spectrum. rsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. nih.gov

Conformational Landscape and Dynamic Behavior

For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational landscape. nih.gov This would involve simulating the molecule's motion over nanoseconds or longer to identify stable and metastable conformations and the energy barriers between them. nih.gov Key outputs would include:

Ramachandran-like plots for key dihedral angles: To visualize the preferred rotational states of different parts of the molecule.

Solvent Effects and Intermolecular Interactions

The behavior of this compound in a solution is critical for many of its potential applications. MD simulations in explicit solvent (e.g., water, ethanol) would reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between this compound and solvent molecules.

Diffusion and Rotational Correlation Times: To understand the molecule's mobility in solution.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting various types of spectra. For this compound, theoretical calculations could provide:

Vibrational Frequencies (Infrared and Raman Spectra): DFT calculations can predict the vibrational modes of the molecule, which can be correlated with experimental IR and Raman spectra to aid in structural characterization. nih.gov

NMR Chemical Shifts: Quantum chemical calculations can predict the 1H and 13C NMR chemical shifts, which are highly sensitive to the molecule's electronic environment and conformation. nih.gov

UV-Vis Absorption Spectra: TD-DFT calculations can predict the electronic transitions and their corresponding absorption wavelengths and intensities, providing a theoretical basis for interpreting the experimental UV-Vis spectrum.

A table summarizing predicted spectroscopic data might be presented as follows:

| Spectroscopic Parameter | Predicted Value |

| Major IR Frequencies (cm-1) | List of values and corresponding vibrational modes |

| 13C NMR Chemical Shifts (ppm) | List of values for each carbon atom |

| λmax (nm) | Value |

| Oscillator Strength | Value |

Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.

Lack of Publicly Available Research Precludes an In-Depth Computational Analysis of this compound

A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly available research on the chemical compound this compound. While the compound is indexed in chemical databases such as PubChem, confirming its structure as 2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]-5,5-dimethylcyclohexane-1,3-dione, there is a notable absence of dedicated studies on its computational and theoretical chemistry.

Consequently, it is not possible to provide a detailed, scientifically accurate article on the specific topics requested, as no published data exists for the simulated nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies, or the computational photophysical profiles of this compound.

Furthermore, the theoretical elucidation of its reaction mechanisms, including potential energy surface mapping, reaction coordinate analysis, and the role of non-adiabatic dynamics in its photochemical processes, remains unexplored in the current body of scientific literature. The creation of data tables and detailed research findings on these specific areas would require original research and is beyond the scope of a literature review.

While extensive research exists on the parent compounds, retinal and dimedone, and their various derivatives, a strict adherence to the subject of "this compound" prevents the extrapolation of this data. The unique electronic and structural properties that would arise from the conjugation of the retinal polyene chain with the dimedone moiety necessitate specific computational studies to yield accurate and reliable data. Without such studies, any discussion on the topics outlined would be speculative and not based on established scientific findings.

Therefore, until research focusing on the computational and theoretical aspects of this compound is conducted and published, a comprehensive article on this specific subject cannot be generated.

Advanced Analytical Methodologies and Reagent Development

Retinylidene Dimedone as a Chemical Probe and Analytical Reagent

This compound has shown potential as a chemical probe, particularly in the study of proteins. Its reactivity can be harnessed for specific analytical applications.

Chemical derivatization is a common strategy to improve the detectability of analytes in techniques like high-performance liquid chromatography (HPLC). nih.govxjtu.edu.cn This process involves chemically modifying the target compound to enhance its chromatographic behavior or detector response. nih.gov For compounds lacking strong chromophores or fluorophores, derivatization can significantly increase sensitivity. xjtu.edu.cn

While specific derivatization strategies for this compound are not extensively documented in publicly available research, the parent molecule, dimedone, is well-known for its reaction with aldehydes to form crystalline derivatives. wikipedia.org This reactivity suggests that this compound itself, or derivatives thereof, could be developed for enhanced detection. The principle of derivatization often involves introducing a tag that is easily detectable, for instance, by fluorescence or mass spectrometry. nih.govnih.gov

For example, dimedone-based probes have been synthesized with reporter tags like biotin (B1667282) for affinity capture or fluorescent labels for visualization in biological systems. nih.govnih.gov These probes are particularly useful for detecting transient species like sulfenic acids in proteins. nih.govnih.govwfu.edu A similar approach could theoretically be applied to this compound to facilitate its detection and analysis in various matrices. The process would involve linking a fluorescent or other reporter molecule to the this compound structure.

The specific reactivity of dimedone and its derivatives forms the basis for several analytical methods. Dimedone is known to react specifically with sulfenic acids, which are transient intermediates in the oxidation of cysteine residues in proteins. nih.govwfu.edu This specific trapping has been exploited to develop chemical probes for identifying and monitoring protein oxidation. nih.govbrynmawr.edu

While the direct application of this compound in this context is not as established, its structural similarity to dimedone suggests potential for similar reactivity. The condensation reaction of dimedone with aldehydes is another example of specific reactivity that can be used for analytical purposes, such as the determination of aldehydes. wikipedia.orglookchem.com

The development of analytical methods based on the specific reactivity of this compound would likely focus on its interaction with specific functional groups or biomolecules. This could involve spectrophotometric, fluorometric, or mass spectrometric detection of the resulting products.

Chromatographic and Electrophoretic Separation Techniques

Chromatographic and electrophoretic techniques are fundamental for the isolation, purification, and analysis of chemical compounds like this compound from complex mixtures.

The isolation and purification of this compound, particularly after its synthesis or extraction from a biological matrix, would typically involve preparative chromatography. evotec.com Techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful tools for separating compounds on a milligram to kilogram scale. evotec.com

The development of a suitable chromatographic method would involve optimizing several parameters:

Stationary Phase: The choice of the column's stationary phase (e.g., C18, silica) is critical and depends on the polarity of this compound. ijsrtjournal.com

Mobile Phase: The composition of the solvent system (mobile phase) is adjusted to achieve optimal separation. ijsrtjournal.com This could involve normal-phase or reversed-phase chromatography. ijsrtjournal.com

Detection: A suitable detector, such as a UV-Vis or mass spectrometer, is used to monitor the elution of the compound.

Affinity chromatography is another powerful purification technique, especially for biomolecules. nih.gov If this compound is used as a probe to tag a specific protein, affinity chromatography can be employed to isolate the tagged protein. nih.gov For instance, if a biotin tag is incorporated into a this compound derivative, streptavidin-linked beads can be used for affinity capture. nih.gov

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for analyzing complex mixtures. ijpsjournal.comijarnd.comrjpn.org The most common examples are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). ijpsjournal.comnih.gov These methods provide both separation of components and their structural identification. ijarnd.com

For a compound like this compound, LC-MS would be a particularly powerful analytical tool. It allows for the separation of this compound from other components in a sample, followed by its unambiguous identification and quantification by the mass spectrometer. ijsrtjournal.com This is crucial in various fields, including pharmaceutical analysis, environmental monitoring, and biomedical research. ijpsjournal.com

Other hyphenated techniques include LC-NMR and LC-FTIR, which provide even more detailed structural information about the separated compounds. ijsrtjournal.comijarnd.com The choice of the hyphenated technique depends on the complexity of the sample and the analytical question being addressed.

Applications in Materials Science and Photonic Chemistry

Design and Synthesis of Organic Materials

The synthesis of Retinylidene dimedone typically involves a condensation reaction between retinal and 5,5-dimethyl-1,3-cyclohexanedione (dimedone). This straightforward synthesis allows for potential modifications of both the retinal backbone and the dimedone ring, offering a pathway to fine-tune the resulting material's properties for specific applications. The general synthetic approach for related retinylidene-chalcones has been demonstrated through both traditional heating and microwave irradiation methods, suggesting versatile production pathways. rsc.org

The optoelectronic behavior of organic materials is fundamentally linked to their molecular structure, particularly the extent of π-conjugation. The polyene chain of the retinal moiety in this compound is the primary chromophore, responsible for its interaction with light. The length of this conjugated system dictates the energy of its electronic transitions, and thus its absorption and emission spectra.

In solid-state architectures, the packing of molecules significantly influences their electronic properties. The dimedone portion of the molecule could play a crucial role in directing this packing, potentially leading to favorable intermolecular interactions for charge transport. Theoretical studies on related polyene-based dyes have shown that increasing the length of the polyene chain leads to a redshift in the absorption spectra. mdpi.com This principle suggests that derivatives of this compound with modified polyene chains could be designed to absorb light at specific wavelengths, a key requirement for applications in organic photovoltaics and photodetectors.

Table 1: Predicted Optoelectronic Characteristics of this compound Derivatives

| Molecular Modification | Predicted Impact on Optoelectronic Properties | Potential Application |

|---|---|---|

| Extension of Polyene Chain | Redshift in absorption spectrum, increased charge carrier mobility. | Organic Solar Cells, Photodetectors |

| Introduction of Electron-Donating/Withdrawing Groups | Tuning of HOMO/LUMO energy levels, enhanced charge separation. | Organic Light-Emitting Diodes (OLEDs) |

This table is based on theoretical predictions and data from analogous compounds.

The development of hybrid materials, which combine organic and inorganic components, is a promising strategy for creating multifunctional materials. This compound could potentially be integrated into such systems. For instance, its carbonyl groups could serve as anchoring points for binding to metal oxide surfaces, such as titanium dioxide (TiO₂) in dye-sensitized solar cells (DSSCs). The retinal-derived chromophore would act as the light-harvesting component, injecting electrons into the semiconductor upon photoexcitation.

Furthermore, the incorporation of retinylidene-type molecules into polymer matrices could lead to the development of photoreactive and photoresponsive materials. The interaction between the dye and the polymer host can influence the photophysical properties of the dye, including its photostability.

Development of Novel Dyes and Pigments

The vibrant color of retinal-based compounds makes them natural candidates for use as dyes and pigments. The specific color is a direct consequence of the selective absorption of light in the visible spectrum.

The color of this compound can be tuned by modifying its chemical structure. As with other polyene dyes, extending the conjugation length of the polyene chain would shift the absorption maximum to longer wavelengths (a bathochromic or red shift). Conversely, shortening the chain would result in a hypsochromic or blue shift.

Another powerful strategy for color tuning is the introduction of electron-donating or electron-withdrawing groups at various positions on the molecule. Attaching an electron-donating group to the dimedone ring and an electron-withdrawing group to the end of the polyene chain would create a "push-pull" system. This configuration can lead to a significant redshift in the absorption spectrum and enhance the molar extinction coefficient, resulting in a more intensely colored dye. Computational studies on retinal-based pigments have demonstrated that targeted functionalization of the retinal backbone can manipulate the absorption over the entire visible range. researchgate.net

Table 2: Predicted Absorption Maxima of Modified this compound

| Structural Modification | Predicted Effect on λ_max (nm) | Resulting Color |

|---|---|---|

| Base this compound | ~400-450 | Yellow-Orange |

| Extended Polyene Chain (+2 C=C) | ~480-520 | Orange-Red |

The values in this table are hypothetical and based on general principles of dye chemistry.

A critical factor for any dye or pigment is its photostability—the ability to resist degradation upon exposure to light. Polyene chains, like the one in this compound, can be susceptible to photo-oxidation and isomerization, which can lead to a loss of color. The dimedone moiety may offer some protection against certain degradation pathways.

The photostability of similar long-chain polyene dyes has been shown to be influenced by the surrounding environment. nii.ac.jp For example, incorporating such dyes into a hydrophobic environment or within the layers of a clay matrix can enhance their stability by restricting molecular motion and protecting them from reactive oxygen species. nii.ac.jp Photobleaching in some polyene-containing dyes is thought to be mediated by singlet oxygen attacking the polyene chain. researchgate.net

The photoreactivity of this compound could also be harnessed for specific applications. The light-induced isomerization of the retinal backbone, a key process in vision, could potentially be utilized in the development of photo-switchable materials or for data storage applications. The trans-to-cis photoisomerization of retinal derivatives is a well-studied phenomenon. researchgate.net

Future Research Directions and Interdisciplinary Prospects

The unique hybrid structure of Retinylidene dimedone, combining a conjugated polyene chain derived from retinal with a cyclic 1,3-diketone moiety, presents a fertile ground for future scientific exploration. While initial studies have often focused on its biological activities, the molecule's chemical versatility and physical properties remain largely untapped. The following sections outline promising future research directions that could unlock novel transformations, provide deeper mechanistic insights, and reveal new applications in advanced technologies.

Q & A

Q. What are the established synthetic routes for Retinylidene dimedone, and how can researchers optimize reaction conditions for reproducibility?

this compound synthesis typically involves condensation reactions between retinaldehyde derivatives and dimedone. Key steps include controlling stoichiometry, solvent polarity (e.g., ethanol or DMF), and temperature (60–80°C) to favor enamine formation. Researchers should prioritize spectroscopic characterization (e.g., H/C NMR for imine bond confirmation, HPLC for purity ≥95%) and cross-validate results against literature protocols . For reproducibility, detailed experimental logs (e.g., reagent batch numbers, humidity control) and supplemental replication data (e.g., kinetic profiles) are critical .

Q. How should researchers design experiments to characterize the photophysical properties of this compound?

Ultraviolet-visible (UV-Vis) spectroscopy and fluorescence spectrometry are foundational for analyzing absorption/emission maxima. Experimental design must include solvent polarity studies (e.g., cyclohexane vs. methanol) to assess solvatochromism, paired with time-resolved fluorescence to measure excited-state lifetimes. Control experiments with retinaldehyde and dimedone alone are necessary to rule out artifact signals . Data should be statistically validated (e.g., triplicate measurements, error bars representing standard deviation) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) be integrated with experimental data to predict this compound’s reactivity in novel reaction environments?

Density Functional Theory (DFT) can model electron density distributions to identify reactive sites (e.g., the β-diketone moiety’s nucleophilicity). Molecular Dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) predict conformational stability under varying pH/temperature. Researchers must validate computational predictions experimentally: for example, comparing calculated H NMR chemical shifts (<1 ppm deviation) with empirical data . Contradictions between model outputs and experimental results may arise from solvent effects not accounted for in simulations, requiring iterative refinement of force fields .

Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives, such as conflicting NMR peak assignments?

Contradictions often stem from tautomerism or solvent-induced shifts. Advanced techniques include:

- 2D NMR (COSY, NOESY): Resolves spatial correlations between protons to confirm structural assignments.

- Variable-temperature NMR: Identifies dynamic equilibria (e.g., keto-enol tautomerism) by observing peak splitting at low temperatures .

- Isotopic labeling: N or C labeling of the retinaldehyde backbone clarifies electronic environments. Statistical tools like principal component analysis (PCA) can cluster spectral data to detect outliers or systematic errors .

Q. How do researchers determine reaction mechanisms involving this compound when intermediates are transient or unstable?

Mechanistic studies require:

- Stopped-flow kinetics: Captures rapid intermediates (e.g., enolates) in sub-second timescales.

- Trapping agents: Dimedone derivatives with electron-withdrawing groups stabilize reactive intermediates for isolation .

- In situ IR/Raman spectroscopy: Monitors bond vibrations (e.g., C=N stretch at ~1650 cm) in real time. Contradictions with theoretical mechanisms (e.g., proposed vs. observed rate constants) should be addressed via sensitivity analysis of kinetic models .

Methodological & Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s biological activity studies?

Non-linear regression models (e.g., Hill equation) quantify EC/IC values. Researchers must:

Q. How should researchers assess the photostability of this compound under varying experimental conditions?

Design a matrix of light exposure (UV-A vs. visible light), oxygen levels (aerobic vs. argon), and temperature. Quantify degradation via:

- HPLC-DAD: Track parent compound depletion and byproduct formation.

- Mass spectrometry: Identify degradation products (e.g., retro-aldol cleavage fragments). Rate constants () derived from first-order kinetics models should be compared across conditions to identify dominant degradation pathways .

Handling Contradictions & Reproducibility

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Quality-by-Design (QbD): Define critical process parameters (CPPs) like reaction time and pH using factorial design experiments .

- In-process analytics: Real-time monitoring via inline FTIR or PAT (Process Analytical Technology).

- Stability-indicating methods: Accelerated aging studies (40°C/75% RH) to establish shelf-life thresholds .

Q. How can researchers address discrepancies between theoretical and experimental yields in this compound reactions?

Systematically evaluate:

- Side reactions: Byproduct quantification via GC-MS or H NMR integration.

- Catalyst deactivation: XPS or TEM to assess heterogeneous catalyst integrity.

- Mass balance audits: Recover unreacted starting materials to identify losses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.